4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxalinone core and a methoxyphenoxy butanoyl side chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxalinone Core: This step involves the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions to form the quinoxalinone core.
Introduction of the Methoxyphenoxy Butanoyl Side Chain: The side chain can be introduced through a nucleophilic substitution reaction, where the quinoxalinone core reacts with 2-(2-methoxyphenoxy)butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, reaction conditions such as temperature, solvent, and reaction time may be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The quinoxalinone core can be reduced to form a dihydroquinoxaline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted quinoxalinone derivatives.
Scientific Research Applications
4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinoxalinone derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The quinoxalinone core can interact with enzymes or receptors, modulating their activity. The methoxyphenoxy butanoyl side chain may enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Shares the methoxyphenoxy group but differs in the core structure.
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a similar methoxyphenoxy group but has a different core and side chain.
Uniqueness
4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific combination of the quinoxalinone core and the methoxyphenoxy butanoyl side chain. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[2-(2-methoxyphenoxy)butanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-15(25-17-11-7-6-10-16(17)24-2)19(23)21-12-18(22)20-13-8-4-5-9-14(13)21/h4-11,15H,3,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUALTDUQAJJQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49733191 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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